Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c1-3-4(5(11)12-2)14-7-9-8-6(13)10(3)7/h1-2H3,(H,8,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAPAZPLDFJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NNC(=S)N12)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis Approaches
Traditional synthesis of triazolo[3,4-b]thiazole derivatives involves multi-step procedures:
- Step 1: Preparation of the thiazole core, often via Hantzsch-type cyclization of α-haloketones with thioamides.
- Step 2: Formation of the triazole ring through cycloaddition reactions, typically involving hydrazides or hydrazines with suitable nitriles or carboxylic acid derivatives.
- Step 3: Functionalization at specific positions, such as methylation or sulfanyl substitution, to obtain the desired substitution pattern.
An example includes the reaction of carboxylic acid chlorides with thiosemicarbazides , followed by cyclization to form the fused heterocycle.
Microwave-Assisted Synthesis
Recent research emphasizes microwave irradiation to expedite synthesis:
This approach offers several advantages:
- Significantly reduced reaction times (from hours to minutes).
- Higher yields compared to conventional heating.
- Environmentally friendly due to solvent-free conditions.
Specific Synthetic Routes
a. Synthesis via Thiosemicarbazide Derivatives
Based on recent literature, a typical route involves:
- Reacting carboxylic acid chlorides with thiosemicarbazide under microwave irradiation to form intermediate thiazolylhydrazines.
- Cyclization of these intermediates yields the fused triazolothiazole core.
b. Functionalization of the Core
- Methylation at specific nitrogen or carbon positions using methyl iodide or dimethyl sulfate.
- Sulfanyl substitution at the 3-position via nucleophilic substitution with thiol derivatives.
- Esterification of the carboxylic acid group using methanol and catalytic acid under microwave conditions yields the methyl ester.
Representative Reaction Scheme
Step 1: Acid chloride + Thiosemicarbazide → Intermediate thiazolylhydrazine (microwave, solvent-free)
Step 2: Cyclization of intermediate → Fused heterocycle (microwave, 10 min)
Step 3: Methylation or sulfanyl substitution → Final compound
Step 4: Esterification → Methyl ester at the carboxylate position
Data Tables Summarizing Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell growth and proliferation, making it effective as an anticancer agent . The sulfur and nitrogen atoms in the structure play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo[3,4-b]thiadiazole Derivatives
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) in 3,6-dihalogenated derivatives enhance analgesic activity by stabilizing receptor-ligand interactions .
- Bulkier Substituents : Naphthyl or coumarin groups (e.g., ) improve membrane permeability but may reduce solubility.
- Methylthio vs. Sulfanyl : Methylthio (MeS) in increases lipophilicity compared to the sulfanyl (-SH) group in the target compound, which offers reactivity for further functionalization.
Physicochemical Properties
- Solubility: The carboxylate ester in the target compound improves aqueous solubility compared to ethyl esters (e.g., ) or non-polar aryl derivatives .
- Stability : Trifluoromethyl groups (e.g., ) enhance metabolic stability, whereas sulfanyl groups may confer redox sensitivity.
Biological Activity
Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is a heterocyclic compound characterized by its complex structure that includes both triazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity in detail, supported by relevant research findings and data.
- Molecular Formula : C7H7N3O2S2
- Molecular Weight : 229.3 g/mol
- CAS Number : 1311316-13-8
The unique combination of functional groups in this compound contributes to its biological efficacy. The sulfanyl group may undergo oxidation reactions, while the carboxylate group can participate in various chemical reactions, enhancing its reactivity and potential interactions with biological targets .
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles often exhibit significant antibacterial properties. This compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | E. coli | 8 µg/mL |
| This compound | S. aureus | 4 µg/mL |
The observed antimicrobial activity can be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Activity
Several studies have reported the anticancer potential of compounds similar to this compound. These compounds have been evaluated for their effects on various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the antiproliferative effects of various triazole derivatives on human cancer cell lines (MCF-7 and HepG2), this compound demonstrated significant cytotoxicity:
- Cell Line : MCF-7
- IC50 : 10 µM
- Cell Line : HepG2
- IC50 : 12 µM
These results indicate that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest by inhibiting critical enzymes involved in DNA synthesis .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HepG2 | 12 |
The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine nucleotides necessary for DNA replication .
The biological activity of this compound can be attributed to several factors:
- Electrophilic Sites : The presence of electrophilic sites allows for interaction with nucleophilic targets within microbial cells or cancer cells.
- Hydrogen Bonding : The compound's structure facilitates hydrogen bonding with biomolecules which enhances its binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
